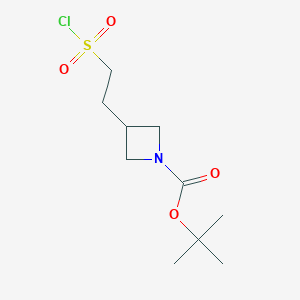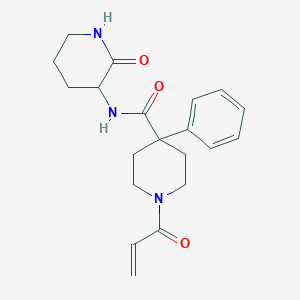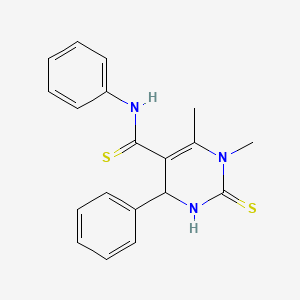
1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a complex organic compound with a unique structure that includes a sulfanylidene group and a tetrahydropyrimidine ring
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which share some structural similarities, have been found to interact with multiple receptors, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds, such as imidazole derivatives, have been found to show potent anti-tubercular activity against mycobacterium tuberculosis strain .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or alcohols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
科学的研究の応用
1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
類似化合物との比較
Similar Compounds
- 3,4-dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid propan-2-yl ester
- Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is unique due to its specific substitution pattern and the presence of both sulfanylidene and carbothioamide groups
特性
IUPAC Name |
3,4-dimethyl-N,6-diphenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S2/c1-13-16(18(23)20-15-11-7-4-8-12-15)17(21-19(24)22(13)2)14-9-5-3-6-10-14/h3-12,17H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYYJPVIILJZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)
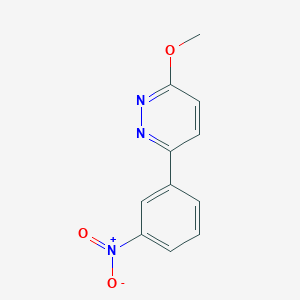
![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/new.no-structure.jpg)
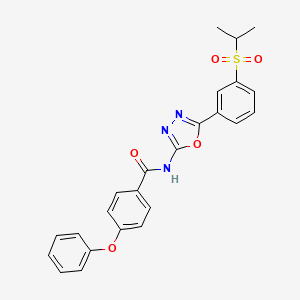
![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)
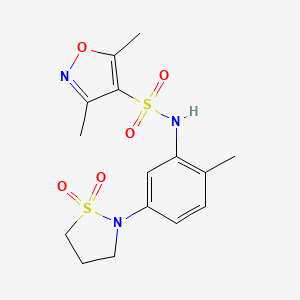
![N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2949962.png)
![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)
